molecular formula C7H4BrNS B1268465 2-Bromobenzothiazole CAS No. 2516-40-7

2-Bromobenzothiazole

Cat. No. B1268465
CAS RN: 2516-40-7
M. Wt: 214.08 g/mol
InChI Key: DRLMMVPCYXFPEP-UHFFFAOYSA-N
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Description

2-Bromobenzothiazole is a brominated heterocyclic compound that has attracted interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both bromine and benzothiazole rings in its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of this compound and related compounds can be achieved through various methods. One notable approach involves the intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles in DMSO under air, providing an efficient and ligand-free method (Saha et al., 2009). Another method utilizes benzyltrimethylammonium tribromide as an electrophilic bromine source for converting substituted aryl thioureas into 2-aminobenzothiazoles (Jordan et al., 2003).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied, revealing insights into its regiospecific synthesis and substitution patterns. Hutchinson et al. (2000) describe a regiospecific synthesis method that utilizes a bromine atom situated ortho to the anilido nitrogen, which directs a specific cyclization process (Hutchinson et al., 2000).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including palladium-catalyzed Suzuki biaryl couplings and iodine-catalyzed oxidative cyclizations. These reactions allow the synthesis of a wide range of 2-arylbenzothiazole derivatives with potential applications in pharmaceuticals and materials science (Majo et al., 2003).

Physical Properties Analysis

The physical properties of this compound derivatives, including solubility and crystalline structure, have been characterized to facilitate their use in various applications. For example, the synthesis, crystal structure, and DFT studies of N-(carboxyethyl)-2-methylbenzothiazolium bromide were reported, highlighting the compound's structural and electronic properties (Mekhzoum et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and potential for further functionalization, are critical for its utility in synthetic chemistry. Studies have shown that this compound can undergo various chemical transformations, including radical reactions and palladium-catalyzed intramolecular oxidative C-H bond functionalization, offering pathways to a wide array of heterocyclic compounds (Joyce & Batey, 2009).

Scientific Research Applications

Corrosion Inhibition

2-Amino-6-bromobenzothiazole (ABBT), a derivative of 2-bromobenzothiazole, has been investigated for its effectiveness as a corrosion inhibitor for copper in sulfuric acid solutions. Experimental studies involving electrochemical measurements, scanning electron microscopy, atomic force microscopy, and theoretical calculations indicate that ABBT acts as a modest cathodic-type inhibitor. It was found to achieve a maximum inhibition efficiency of 94.6% at 1 mM concentration. The inhibitor adsorbs on the copper surface, forming a film that follows the Langmuir adsorption model. This application is significant in industries where copper corrosion is a concern (Chen et al., 2018).

Synthesis of Heterocyclic Compounds

The copper-catalyzed synthesis of heterocyclic compounds like substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles, using o-bromoaryl derivatives, highlights another application of this compound. This process utilizes copper(II) oxide nanoparticles in DMSO under air and is free from the addition of external chelating ligands. The procedure's simplicity and efficiency make it relevant in the synthesis of a variety of compounds in organic chemistry (Saha et al., 2009).

Synthesis of Diagnostic Probes

A palladium-catalyzed synthesis of 2-arylbenzothiazoles, utilizing this compound, has been developed for creating diagnostic probes. This method includes a Suzuki biaryl coupling to produce various 2-arylbenzothiazole derivatives. Its utility is demonstrated in synthesizing 2-(4-aminophenyl)-6-methoxybenzothiazole, a PET probe precursor for in vivo imaging of Alzheimer's disease. This highlights the potential of this compound derivatives in medical diagnostics and imaging (Majo et al., 2003).

Antitumor Activity

2-Aminothiazole derivatives, including those derived from this compound, have been synthesized and evaluated for their antitumor activities against human lung cancer and glioma cell lines. Some compounds showed potent antitumor activities, with the most effective showing IC50 values of 4.89 and 4.03 μmol/L. This finding contributes to the development of new antitumor agents (Li et al., 2016).

Mechanism of Action

While the specific mechanism of action for 2-Bromobenzothiazole is not mentioned in the retrieved papers, benzothiazole derivatives have been found to possess a wide range of pharmacological properties .

Safety and Hazards

2-Bromobenzothiazole should be kept in a dry and well-ventilated place. It is stable under recommended storage conditions. It should be kept away from strong oxidizing agents, acids, and bases .

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-bromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLMMVPCYXFPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021498
Record name 2-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2516-40-7
Record name 2-Bromobenzothiazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromobenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3-benzothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-Bromobenzothiazole of interest to synthetic chemists?

A1: this compound serves as a versatile precursor for synthesizing diverse 2-substituted benzothiazole derivatives []. These derivatives are important due to their presence in natural products, pharmaceuticals, and other applications where their unique structural properties are valuable.

Q2: What is a novel method for utilizing this compound in synthesis, and what are its advantages?

A2: Direct insertion of activated zinc into this compound produces a stable organozinc reagent, 2-benzothiazolylzinc bromide []. This reagent readily undergoes palladium-catalyzed cross-coupling reactions with various electrophiles, including aryl iodides, anilines, and phenols, to yield the desired 2-substituted benzothiazoles under mild conditions []. This method offers advantages over traditional approaches that require pre-functionalization of the benzothiazole ring.

Q3: Can this compound be used to synthesize different isomers of benzo[d]imidazothiazoles?

A3: Yes, depending on the reaction conditions and the substituent at the 2-position of benzothiazole, different isomers can be obtained []. For instance, reacting α-methylenyl isocyanides with this compound under copper catalysis selectively forms benzo[d]imidazo[5,1-b]thiazoles []. Interestingly, using benzothiazoles with a C-H or C-C bond at the 2-position under similar conditions yields the isomeric benzo[d]imidazo[2,1-b]thiazoles through a rearrangement involving C-S bond cleavage and formation [].

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